N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide
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Overview
Description
N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine and piperazine moieties in the structure suggests potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with methanesulfonyl chloride under basic conditions.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is introduced.
Attachment of the piperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine ring is attached to the intermediate compound.
Final coupling: The final step might involve coupling the intermediate with a butanone derivative to form the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially break down the sulfonamide group.
Substitution: The fluorine atom on the phenyl ring can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Amines or other reduced forms of the compound.
Substitution products: Compounds where the fluorine atom is replaced by another group.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a tool for studying biological processes.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Applications in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis in bacteria, leading to antibacterial effects. The presence of the piperazine ring might suggest interaction with neurotransmitter receptors or other biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide
- N-(2-bromophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide
Uniqueness
The uniqueness of N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide lies in the presence of the fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its chloro or bromo analogs. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound to its target.
Properties
Molecular Formula |
C16H24FN3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]methanesulfonamide |
InChI |
InChI=1S/C16H24FN3O3S/c1-4-14(16(21)19-11-9-18(2)10-12-19)20(24(3,22)23)15-8-6-5-7-13(15)17/h5-8,14H,4,9-12H2,1-3H3 |
InChI Key |
DJKMCINNEJHBBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)N(C2=CC=CC=C2F)S(=O)(=O)C |
Origin of Product |
United States |
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